Ethyl 2-(4-oxopiperidin-1-yl)nicotinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate typically involves the reaction of 2-chloronicotinic acid with 4-piperidone in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography for purification .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted nicotinates.
Scientific Research Applications
Ethyl 2-(4-oxopiperidin-1-yl)nicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential as a drug candidate in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
- Ethyl 2-(4-hydroxypiperidin-1-yl)nicotinate
- Ethyl 2-(4-aminopiperidin-1-yl)nicotinate
- Ethyl 2-(4-methylpiperidin-1-yl)nicotinate
Comparison: Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is unique due to its oxo group, which imparts distinct chemical reactivity and biological activity compared to its hydroxy, amino, and methyl analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
ethyl 2-(4-oxopiperidin-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-13(17)11-4-3-7-14-12(11)15-8-5-10(16)6-9-15/h3-4,7H,2,5-6,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSABENBRYYUSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)N2CCC(=O)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640747 |
Source
|
Record name | Ethyl 2-(4-oxopiperidin-1-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016524-78-9 |
Source
|
Record name | Ethyl 2-(4-oxopiperidin-1-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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